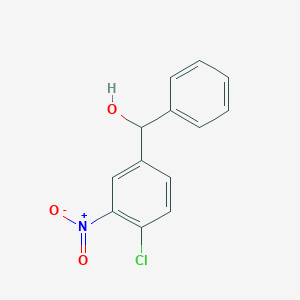

(4-Chloro-3-nitrophenyl)(phenyl)methanol

Description

(4-Chloro-3-nitrophenyl)(phenyl)methanol is a substituted benzyl alcohol derivative featuring a chloronitrophenyl group and a phenyl group attached to a central hydroxymethyl carbon. Its molecular formula is C₁₃H₁₀ClNO₃, with a molecular weight of 263.68 g/mol. The compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a polar hydroxyl group, influencing its physicochemical properties and reactivity. It has been investigated as a metabolite in microbial cultures (e.g., induced by BRD4770 treatment) and as a precursor in pharmacological chaperone studies targeting enzymes like hydroxymethylbilane synthase (HMBS) .

Properties

Molecular Formula |

C13H10ClNO3 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

(4-chloro-3-nitrophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H10ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H |

InChI Key |

GWRLPWFJUPSPPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups : The chloro and nitro groups enhance electrophilicity, making these compounds reactive in nucleophilic substitution or redox reactions.

- Steric effects: Substitution of the phenyl group with cyclopropyl (as in the cyclopropylmethanone derivative) reduces steric hindrance, favoring reactions at the carbonyl group .

Bioactivity and Pharmacological Profiles

Enzyme Modulation

- (4-Chloro-3-nitrophenyl)(phenyl)methanone (C6-3): Acts as a weak noncompetitive inhibitor of HMBS (Ki = 84 ± 8 µM), stabilizing the enzyme structure and increasing protein levels in cellular assays. This activity is attributed to its nitro and chloro substituents, which enhance binding affinity .

Antioxidant Potential

- (4-Chloro-3-nitrophenyl)methanol: Exhibited moderate antioxidant activity in BRD4770-treated microbial cultures, with an EC₅₀ of 66.66 µg/ml in ABTS⁺ radical scavenging assays. The hydroxyl group likely contributes to radical stabilization .

This compound

- Synthesis: Likely synthesized via reduction of (4-Chloro-3-nitrophenyl)(phenyl)methanone using NaBH₄ or LiAlH₄. However, direct evidence is absent in the provided literature.

- Derivatization : The hydroxyl group enables functionalization into esters or ethers for enhanced bioavailability or target specificity.

Related Compounds

- (4-Chloro-3-nitrophenyl)(phenyl)methanone: Synthesized via Pd-catalyzed coupling of 4-chloro-3-nitrophenyl trifluoromethanesulfonate with phenyl zinc chloride (yield: 41%) .

- {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol: Prepared through nucleophilic aromatic substitution, leveraging the sulfanyl group’s electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.